molecular formula C15H20N2O B11704260 4-methyl-N'-(4-methylcyclohexylidene)benzohydrazide

4-methyl-N'-(4-methylcyclohexylidene)benzohydrazide

Cat. No.: B11704260
M. Wt: 244.33 g/mol
InChI Key: UNXRLZPGTKUMLR-UHFFFAOYSA-N
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Description

4-Methyl-N'-(4-methylcyclohexylidene)benzohydrazide is a benzohydrazide derivative characterized by a 4-methyl-substituted benzoyl group and a 4-methylcyclohexylidene hydrazone moiety. Its molecular formula is C₁₅H₁₉N₂O₂, and its structure features a planar benzohydrazide core linked to a cyclohexylidene ring, which introduces conformational flexibility . Benzohydrazides are widely studied for their biological activities, including enzyme inhibition (e.g., α-glucosidase, cholinesterases) and antimicrobial properties .

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

4-methyl-N-[(4-methylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C15H20N2O/c1-11-3-7-13(8-4-11)15(18)17-16-14-9-5-12(2)6-10-14/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,17,18)

InChI Key

UNXRLZPGTKUMLR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NNC(=O)C2=CC=C(C=C2)C)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide typically involves the reaction of 4-methylbenzohydrazide with 4-methylcyclohexanone under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for 4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Crystallographic Features

The planarity of the benzohydrazide core and substituent orientation significantly influence molecular interactions. Key comparisons include:

Compound Name Substituents Dihedral Angles (°) Planarity Deviation (Å) Source
4-Methyl-N'-(4-methylcyclohexylidene)benzohydrazide 4-methyl (benzoyl), 4-methylcyclohexylidene Not reported Not reported
(E)-N'-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide 3-nitro (benzoyl), 4-hydroxybenzylidene 3.9 (benzene rings) 0.052 (chromenone)
(E)-4-Methyl-N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide Chromen-4-one, 4-methylbenzoyl 8.09 (chromenone vs. hydrazide) 0.003 (hydrazide)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) reduce planarity, while electron-donating groups (e.g., methyl in ) may enhance hydrophobic interactions.

Key Observations :

  • Methoxy and nitro groups enhance enzyme inhibition via polar interactions .
  • The target compound’s methyl groups may improve membrane permeability but could reduce binding affinity compared to polar substituents .

Key Challenges :

  • Cyclohexylidene groups may require longer reaction times due to steric hindrance.
  • Electron-donating substituents (e.g., methyl) reduce electrophilicity of intermediates, slowing condensation .

Physicochemical and ADMET Properties

Property 4-Methyl-N'-(4-methylcyclohexylidene)benzohydrazide N'-(4-Nitrobenzylidene) derivatives Methoxy-substituted analogues
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.2
Solubility (Water) Low Moderate Low
Metabolic Stability Likely stable (methyl groups resist oxidation) Unstable (nitro reduction) Moderate

Key Observations :

  • Nitro-substituted derivatives exhibit metabolic instability due to nitroreductase activity .

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